4-Cyano-6-methoxypyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-6-methoxypyridine-2-sulfonyl chloride is an organic compound with the molecular formula C7H5ClN2O3S and a molecular weight of 232.64 g/mol . This compound belongs to the class of sulfonyl chlorides, which are widely used in organic synthesis due to their reactivity and versatility.
Vorbereitungsmethoden
The synthesis of 4-Cyano-6-methoxypyridine-2-sulfonyl chloride typically involves the chlorination of 4-Cyano-6-methoxypyridine-2-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
4-Cyano-6-methoxypyridine-2-sulfonic acid+SOCl2→4-Cyano-6-methoxypyridine-2-sulfonyl chloride+SO2+HCl
Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Cyano-6-methoxypyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-Cyano-6-methoxypyridine-2-sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and organic solvents (e.g., dichloromethane).
Wissenschaftliche Forschungsanwendungen
4-Cyano-6-methoxypyridine-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is employed in the development of potential drug candidates, particularly those targeting enzymes and receptors.
Material Science: It is used in the preparation of functional materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Cyano-6-methoxypyridine-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are often facilitated by the electron-withdrawing nature of the cyano and sulfonyl groups, which enhance the electrophilicity of the sulfonyl chloride group.
Vergleich Mit ähnlichen Verbindungen
4-Cyano-6-methoxypyridine-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-Cyano-6-methylpyridine-2-sulfonyl chloride: Similar in structure but with a methyl group instead of a methoxy group.
4-Cyano-6-chloropyridine-2-sulfonyl chloride: Contains a chlorine atom instead of a methoxy group.
4-Cyano-6-ethoxypyridine-2-sulfonyl chloride: Features an ethoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C7H5ClN2O3S |
---|---|
Molekulargewicht |
232.64 g/mol |
IUPAC-Name |
4-cyano-6-methoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O3S/c1-13-6-2-5(4-9)3-7(10-6)14(8,11)12/h2-3H,1H3 |
InChI-Schlüssel |
BYPSLSFHBFIFOS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=CC(=C1)C#N)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.